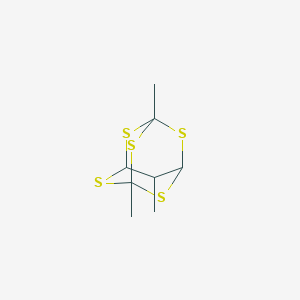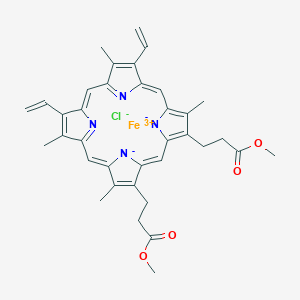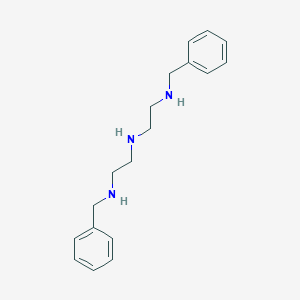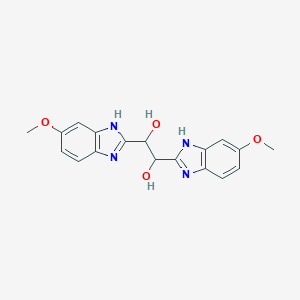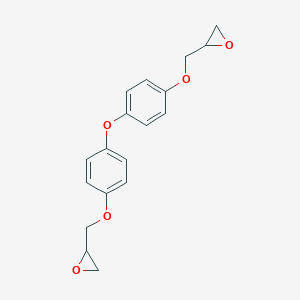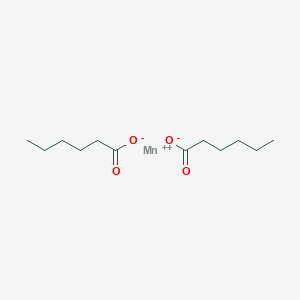
hexanoate;manganese(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hexanoate;manganese(2+) is a chemical compound formed by the reaction of hexanoic acid with manganese ions in a 2:1 ratio. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as a catalyst, stabilizer, and in the preparation of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of hexanoic acid, manganese(2+) salt (2:1) typically involves the reaction of hexanoic acid with a manganese(2+) salt, such as manganese(II) chloride or manganese(II) sulfate. The reaction is usually carried out in an aqueous medium at elevated temperatures. The general reaction can be represented as:
2C6H11COOH+Mn2+→(C6H11COO)2Mn+2H+
Industrial Production Methods: In industrial settings, the production of hexanoic acid, manganese(2+) salt (2:1) involves the controlled addition of manganese(II) salt to a heated solution of hexanoic acid. The mixture is then allowed to react under specific conditions to ensure complete formation of the desired product. The resulting compound is then purified and dried for further use .
Chemical Reactions Analysis
Types of Reactions: hexanoate;manganese(2+) can undergo various chemical reactions, including:
Oxidation: The manganese ion can be oxidized to higher oxidation states.
Reduction: The manganese ion can be reduced to lower oxidation states.
Substitution: The hexanoate ligands can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the manganese ion can lead to the formation of manganese(III) or manganese(IV) compounds .
Scientific Research Applications
hexanoate;manganese(2+) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Stabilizer: It acts as a stabilizer in the preparation of certain chemical compounds.
Biological Studies: It is used in studies involving manganese metabolism and its role in biological systems.
Industrial Applications: It is used in the production of coatings, paints, and inks as a drier to accelerate the drying process
Mechanism of Action
The mechanism of action of hexanoic acid, manganese(2+) salt (2:1) involves the interaction of the manganese ion with various molecular targets. In catalytic applications, the manganese ion can facilitate the transfer of electrons, thereby accelerating the reaction. In biological systems, manganese ions play a crucial role in enzymatic reactions and metabolic pathways .
Comparison with Similar Compounds
Manganese(II) acetate: Similar to hexanoic acid, manganese(2+) salt (2:1), manganese(II) acetate is used as a catalyst and stabilizer.
Manganese(II) chloride: This compound is also used in various chemical reactions and industrial applications.
Manganese(II) sulfate: It is commonly used in agriculture and as a precursor for other manganese compounds.
Uniqueness: hexanoate;manganese(2+) is unique due to its specific ligand structure, which imparts distinct properties and reactivity compared to other manganese(II) salts. Its use as a drier in coatings and paints highlights its practical importance in industrial applications .
Properties
CAS No. |
16571-42-9 |
|---|---|
Molecular Formula |
C12H22MnO4 |
Molecular Weight |
285.24 g/mol |
IUPAC Name |
hexanoate;manganese(2+) |
InChI |
InChI=1S/2C6H12O2.Mn/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |
InChI Key |
NZZPUPSUYCFNAG-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Mn+2] |
Canonical SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Mn+2] |
| 16571-42-9 | |
Related CAS |
142-62-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


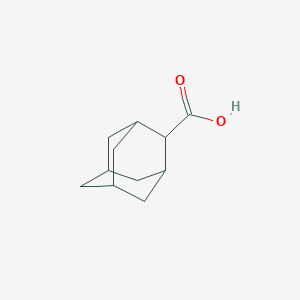
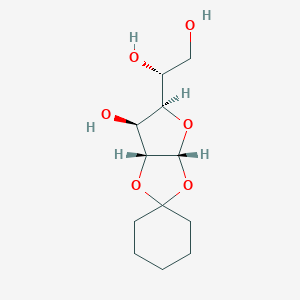
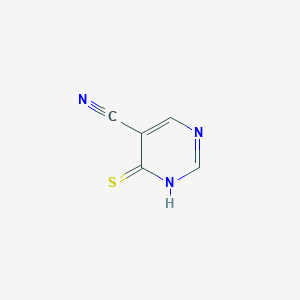
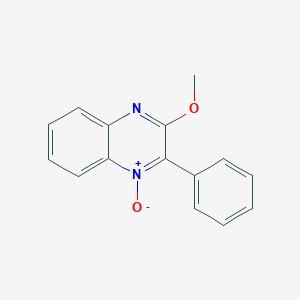
![[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B90694.png)
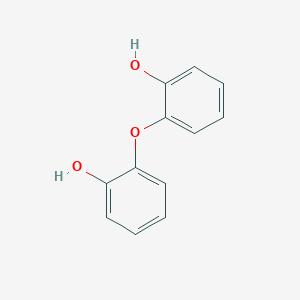
![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)

